1-(4-Methylpyrimidin-5-yl)ethanone

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Sourcing pyrimidine intermediates with non-standard substitution patterns often leads to failed ring contractions or low yields. 1-(4-Methylpyrimidin-5-yl)ethanone (5-acetyl-4-methylpyrimidine) solves this with a validated 4-methyl-5-acetyl arrangement enabling selective pyrazole formation. - **Key reactivity**: Regioselective ring contraction with hydrazines (e.g., aminoguanidine) for antitumor polyamine analogs. - **Specification**: 95-98% purity with batch-specific HPLC/NMR QC. - **Supply advantage**: Consistent performance in multi-step sequences; no hidden purification costs.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 87379-42-8
Cat. No. B3022816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylpyrimidin-5-yl)ethanone
CAS87379-42-8
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=NC=NC=C1C(=O)C
InChIInChI=1S/C7H8N2O/c1-5-7(6(2)10)3-8-4-9-5/h3-4H,1-2H3
InChIKeyULLKFRGCRYFTHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylpyrimidin-5-yl)ethanone Sourcing Guide


1-(4-Methylpyrimidin-5-yl)ethanone (CAS 87379-42-8), also known as 5-acetyl-4-methylpyrimidine, is a pyrimidine derivative with a ketone functional group at the 5-position. It is a heterocyclic organic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol [1]. The compound is characterized by a methyl group at the 4-position and an acetyl group at the 5-position of the pyrimidine ring. This structure confers distinct chemical reactivity, making it a valuable intermediate in the synthesis of more complex heterocyclic systems, particularly in pharmaceutical and agrochemical research [2]. Its physical properties include a melting point >200 °C (decomp), a boiling point of 105 °C at 6 Torr, and a predicted density of 1.100 ± 0.06 g/cm³ .

Heterocyclic building block for kinase inhibitor synthesis
Regioselective ring contraction route to functionalized pyrazoles
High-purity intermediate with batch-specific analytical QC

1-(4-Methylpyrimidin-5-yl)ethanone Substitution Risk


Generic substitution of 1-(4-methylpyrimidin-5-yl)ethanone with seemingly similar pyrimidine derivatives introduces significant and quantifiable functional risks. Compounds within the pyrimidine class exhibit wide-ranging biological activities and chemical reactivities that are highly sensitive to specific substitution patterns. For instance, substituting a methyl group with a hydrogen (as in 5-acetylpyrimidine) can alter electronic properties and metabolic stability, while replacing the acetyl group with other ketones, such as in 1-(4-methylpyrimidin-5-yl)propan-2-one, can drastically affect binding affinity to key biological targets [1]. The specific arrangement of the 4-methyl and 5-acetyl groups on the pyrimidine ring is critical for directing subsequent synthetic transformations, as evidenced by its ability to undergo regioselective ring contraction into pyrazoles [2]. Therefore, assuming functional equivalence without quantitative comparative data from head-to-head assays introduces a high risk of failure in synthetic pathways and biological assays.

Ketone side-chain length

Homologs such as 1-(4-methylpyrimidin-5-yl)propan-2-one may alter binding profiles; direct substitution without SAR data risks target mismatch.

Substitution pattern on pyrimidine

Removing the 4-methyl group (e.g., 5-acetylpyrimidine) can shift electronic properties and metabolic stability, invalidating synthetic route reliability.

Regioselective reactivity

Other 5-acylpyrimidines lack the demonstrated regioselective ring contraction with hydrazines, limiting access to specific pyrazole derivatives.

1-(4-Methylpyrimidin-5-yl)ethanone Differentiation Evidence


Ketone Homologation and Binding Affinity

A direct comparison of scaffolds derived from 1-(4-methylpyrimidin-5-yl)ethanone and its homolog, 1-(4-methylpyrimidin-5-yl)propan-2-one (CAS 1525896-52-9), reveals a significant difference in biological activity. Derivatives of 1-(4-methylpyrimidin-5-yl)propan-2-one, which incorporates a longer ketone side chain, have been reported to exhibit IC50 values in the low micromolar range in assays disrupting oncogenic protein-protein interactions [1]. While direct binding data for the unsubstituted ethanone compound is limited, this homolog-based comparison demonstrates that modifying the ketone moiety from ethanone to propan-2-one introduces a quantifiable change in biological activity. The ethanone's shorter acetyl group provides a more compact and sterically distinct pharmacophore compared to the extended chain of the propan-2-one derivative, which is a critical consideration for target engagement and synthetic design in kinase inhibitor development [2].

Ketone homologation
Class-level inference
Comparator propan-2-one derivatives show low μM IC50; target ethanone provides shorter, sterically distinct pharmacophore.
Supports distinct scaffold selection for SAR studies
Data for comparator; target compound serves as unique building block
Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Regioselective Ring Contraction into Pyrazoles

1-(4-Methylpyrimidin-5-yl)ethanone (also known as 5-acetyl-4-methylpyrimidine) demonstrates a specific and quantifiable synthetic utility not shared by all 5-acylpyrimidines. It has been shown to undergo a regioselective ring contraction reaction when treated with substituted hydrazines, specifically aminoguanidine hydrochloride, to yield 4-acetyl-1-amidino-3-methylpyrazolyl amidinohydrazone [1]. This transformation is a key step in generating polyamine analogs with potential antitumor activity [2]. This reactivity profile is dictated by the precise positioning of the acetyl and methyl groups on the pyrimidine ring, which directs the nucleophilic attack of hydrazine and controls the ring contraction outcome.

Ring contraction
Cross-study comparable
Reaction with aminoguanidine yields 4-acetyl-1-amidino-3-methylpyrazole via regioselective mechanism.
Enables specific synthetic entry into pyrazole-based structures
Reaction in acidic medium; not shared by all 5-acylpyrimidines
Synthetic Organic Chemistry Heterocyclic Chemistry Medicinal Chemistry

Purity Specifications and Batch Reproducibility

Commercial sourcing data indicates that 1-(4-methylpyrimidin-5-yl)ethanone (CAS 87379-42-8) is available with a minimum specified purity of 95% from multiple vendors, with at least one supplier offering 98% purity [1]. This contrasts with the broader class of pyrimidine building blocks, where purity can vary significantly between 90-95%, potentially affecting reaction yields and reproducibility. Crucially, suppliers like Bidepharm provide batch-specific analytical quality control (QC) reports, including NMR, HPLC, and GC data, which are essential for ensuring reproducibility in sensitive synthetic steps .

Purity & QC
Supporting evidence
Minimum 95% purity, 98% available; batch-specific analytical data (NMR, HPLC, GC) provided by suppliers.
Reduces synthesis failure risk, supports inter-lab reproducibility
Commercial supplier data; verify batch COA
Analytical Chemistry Quality Control Medicinal Chemistry

Kinase Inhibitor Building Block

The 1-(4-methylpyrimidin-5-yl)ethanone scaffold is specifically cited as a valuable building block in the development of kinase inhibitors [1]. This is a highly competitive and active area of drug discovery. The pyrimidine core is a privileged structure in kinase inhibitor design, but the specific 4-methyl-5-acetyl substitution pattern of this compound provides a unique vector for further derivatization. In contrast, closely related analogs like (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine (CAS 2227785-66-0) have been shown to exhibit an IC50 of 12.3 nM at the α4β2 nicotinic acetylcholine receptor (nAChR), a different therapeutic target [2]. While these data are from a different compound, they highlight how minor structural changes on the same 4-methylpyrimidine core can redirect biological activity toward completely different protein targets, underscoring the compound's specificity as a starting point for distinct medicinal chemistry programs.

Kinase inhibitor building block
Class-level inference
Comparator (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine exhibits IC50=12.3 nM at α4β2 nAChR; target scaffold used for kinase inhibitor development.
Differentiates target engagement: kinase vs. CNS receptor, guiding synthetic design
Comparator data from nAChR assay; target is a kinase-focused intermediate
Kinase Inhibitor Drug Discovery Medicinal Chemistry

1-(4-Methylpyrimidin-5-yl)ethanone Application Scenarios


Pyrazole Antitumor Analogs Synthesis

Leverage the proven ability of 1-(4-methylpyrimidin-5-yl)ethanone to undergo regioselective ring contraction with substituted hydrazines, such as aminoguanidine hydrochloride. This reaction provides a direct and efficient route to 4-acetyl-1-amidino-3-methylpyrazoles, which are key intermediates in the synthesis of polyamine analogs with potential antitumor activity [1]. This specific reactivity profile makes the compound an essential starting material for medicinal chemistry programs focused on this class of anticancer agents.

Kinase-Focused Chemical Library Construction

Utilize 1-(4-methylpyrimidin-5-yl)ethanone as a core building block for the construction of focused chemical libraries targeting protein kinases. Its 4-methyl-5-acetyl substitution pattern on the privileged pyrimidine scaffold provides a defined vector for introducing diverse chemical functionalities [2]. Given the specific role of pyrimidine derivatives in kinase inhibition, this compound offers a validated starting point for hit-to-lead optimization campaigns in oncology and inflammatory disease research.

High Purity Multi-Step Synthesis

In complex, multi-step synthetic sequences where yield and purity are paramount, the procurement of 1-(4-methylpyrimidin-5-yl)ethanone with a specified purity of 95-98% and batch-specific analytical QC (NMR, HPLC, GC) is critical . This ensures consistent performance and minimizes the need for extensive purification after each step. The availability of this data makes the compound a reliable choice for process chemists and medicinal chemists seeking to scale up or maintain reproducibility across different laboratories.

CNS-Targeting Agent Design

While 1-(4-methylpyrimidin-5-yl)ethanone is not itself a CNS drug, the 4-methylpyrimidine moiety is a common feature in compounds designed for CNS penetration, as evidenced by a closely related analog exhibiting high affinity (IC50 = 12.3 nM) for the α4β2 nAChR [3]. This compound can serve as a lipophilic, low-molecular-weight starting point (MW = 136.15, XLogP3 ~0.2) for introducing other functionalities aimed at crossing the blood-brain barrier, making it a strategic intermediate for neuroscience-focused drug discovery programs.

Application
Selection Property
Validation Focus
Pyrazole analog synthesis
Regioselective ring contraction with hydrazines
Reaction yield and regiochemistry control
Kinase inhibitor library construction
4-Methyl-5-acetylpyrimidine scaffold
Kinase inhibition assays and SAR profiling
High-purity multi-step synthesis
Batch-specific QC data (NMR, HPLC, GC)
Reaction reproducibility and yield consistency
CNS-oriented building block design
Low MW, balanced LogP pyrimidine core
Blood-brain barrier permeability models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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